5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid
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Overview
Description
5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family It is characterized by the presence of a tert-butyl group at the 5th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 2nd position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid typically involves the introduction of the tert-butyl and chlorine substituents onto the pyrazine ring, followed by the formation of the carboxylic acid group. One common method involves the chlorination of a pyrazine derivative, followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazine-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 5-(tert-Butyl)pyrazine-2-carboxylic acid.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the tert-butyl and chlorine substituents can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)pyrazine-2-carboxylic acid: Lacks the chlorine substituent.
6-Chloropyrazine-2-carboxylic acid: Lacks the tert-butyl substituent.
Pyrazine-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid is unique due to the combination of the tert-butyl and chlorine substituents on the pyrazine ring
Properties
IUPAC Name |
5-tert-butyl-6-chloropyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)6-7(10)12-5(4-11-6)8(13)14/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKYNGRWYKAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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